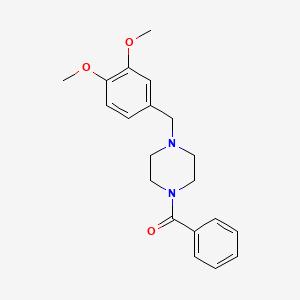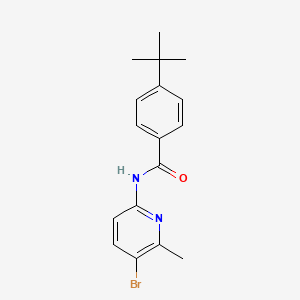![molecular formula C15H21N3O2S B5873333 N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide, also known as CPAHC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a thiosemicarbazone derivative, which means it contains a hydrazinecarbothioamide group and a substituted phenyl group. CPAHC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, but studies have shown that it may inhibit the activity of enzymes involved in DNA synthesis and repair. This could explain its potential use as an anticancer agent, as cancer cells rely heavily on DNA synthesis and repair for their rapid growth. This compound may also disrupt the function of mitochondria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to have antiparasitic activity, inhibiting the growth of Leishmania parasites. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. This compound has also been shown to have low toxicity in vitro, making it a safer option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide. One area of interest is its potential use in combination therapies for cancer treatment. Studies have shown that this compound can enhance the effectiveness of other anticancer agents when used in combination. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as parasitic infections and inflammatory diseases. Finally, optimizing the synthesis method of this compound to improve yield and purity could also be an area of future research.
Synthesemethoden
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide can be synthesized using a variety of methods, but one commonly used method involves the reaction of 4-methoxybenzoylhydrazine and cyclopentanone with thiosemicarbazide. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further research in this area. This compound has also been studied for its potential use in treating parasitic infections, such as leishmaniasis.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[[2-(4-methoxyphenyl)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-20-13-8-6-11(7-9-13)10-14(19)17-18-15(21)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPDGDLMDGQVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3,4-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5873330.png)

![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
